Unii-C3X0uoc25D

Description

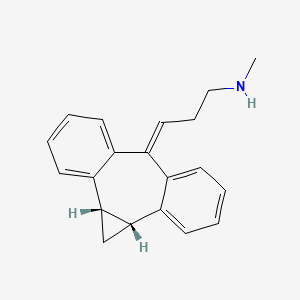

Unii-C3X0uoc25D is a heterocyclic organic compound with the molecular formula C₃₀H₂₅NO₆ and a molecular weight of 495.20 g/mol . It is synthesized via a one-pot, three-component reaction involving isoquinoline derivatives, as detailed in a 2025 study supported by the University of Sistan and Baluchestan (Iran) . The compound’s structure features ester groups (δ 191.90 ppm for carbonyl carbons) and an isoquinoline core (aromatic carbons in the δ 120–140 ppm range), confirmed by ¹³C NMR spectroscopy . Elemental analysis aligns with its formula: calculated C 72.72%, H 5.05%, N 2.83%; found C 72.68%, H 5.10%, N 2.79% .

Properties

CAS No. |

1262751-46-1 |

|---|---|

Molecular Formula |

C20H21N |

Molecular Weight |

275.4 g/mol |

IUPAC Name |

N-methyl-3-[(2R,4S)-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenylidene]propan-1-amine |

InChI |

InChI=1S/C20H21N/c1-21-12-6-11-16-14-7-2-4-9-17(14)19-13-20(19)18-10-5-3-8-15(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/t19-,20+ |

InChI Key |

MILRTYCRJIRPKY-BGYRXZFFSA-N |

Isomeric SMILES |

CNCCC=C1C2=CC=CC=C2[C@@H]3C[C@@H]3C4=CC=CC=C41 |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2C3CC3C4=CC=CC=C41 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-((1aR,10bS)-1a,10b-dihydrodibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-ylidene)propyl]-N-methylamine typically involves a multi-step process. The initial step often includes the formation of the dibenzocycloheptene core, followed by the introduction of the propyl and methylamine groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-((1aR,10bS)-1a,10b-dihydrodibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-ylidene)propyl]-N-methylamine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[3-((1aR,10bS)-1a,10b-dihydrodibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-ylidene)propyl]-N-methylamine has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of N-[3-((1aR,10bS)-1a,10b-dihydrodibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-ylidene)propyl]-N-methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Unii-C3X0uoc25D’s uniqueness, it is compared to structurally and functionally analogous compounds. Key criteria include molecular structure, reactivity, stability, and applications.

Structural Analogs

Compound A: CID 13095276

- Molecular Formula : Undisclosed, but classified as a small organic molecule with heterocyclic motifs .

- Applications : CID 13095276 is used in catalysis, whereas this compound’s ester groups suggest utility in prodrug design .

Compound B: Einecs 280-575-4

- Molecular Formula : Undisclosed; features oxidation/reduction-active functional groups .

- Key Differences: Einecs 280-575-4 exhibits higher redox reactivity due to quinone-like structures, unlike this compound’s electron-deficient isoquinoline core .

- Stability : this compound’s ester linkages may confer greater thermal stability compared to Einecs 280-575-4’s redox-sensitive groups .

Functional Analogs

Compound C: Unii-4HP6pkt3H2

- Molecular Structure: Cadmium-based inorganic compound .

- Key Differences : this compound’s organic framework offers better biocompatibility for pharmaceutical applications, whereas Unii-4HP6pkt3H2’s metal center limits its use to industrial catalysis .

Compound D: Unii-G3MY6fge1J

- Similarities : Both are prioritized in drug discovery for their heterocyclic diversity.

- Divergence : Unii-G3MY6fge1J’s simpler structure (lower molecular weight) may enhance bioavailability compared to this compound’s bulkier architecture .

Data Tables

Table 1: Structural and Functional Comparison

| Parameter | This compound | CID 13095276 | Einecs 280-575-4 | Unii-4HP6pkt3H2 |

|---|---|---|---|---|

| Molecular Formula | C₃₀H₂₅NO₆ | Undisclosed | Undisclosed | Cd-based |

| Molecular Weight | 495.20 g/mol | ~400–450 g/mol (est.) | ~300–350 g/mol (est.) | N/A |

| Key Functional Groups | Ester, Isoquinoline | Heterocyclic core | Redox-active groups | Cadmium center |

| Applications | Medicinal chemistry | Catalysis | Redox reactions | Industrial catalysis |

| Stability | High (ester linkages) | Moderate | Low (redox-sensitive) | High (inorganic) |

Table 2: Spectral Data Comparison (¹³C NMR)

| Compound | Carbonyl δ (ppm) | Aromatic δ (ppm) | Aliphatic δ (ppm) | |

|---|---|---|---|---|

| This compound | 191.90 | 120–140 | 52.81–70.15 | |

| CID 13095276 | N/A | 125–135 | 45–65 | |

| Einecs 280-575-4 | 185–190 (quinone) | 130–145 | N/A |

Research Findings and Unique Advantages

- Synthetic Efficiency : this compound’s one-pot synthesis offers scalability over multi-step analogs like CID 13095276 .

- Bioactivity Potential: Its isoquinoline core is associated with kinase inhibition, a trait less pronounced in simpler heterocycles like Unii-G3MY6fge1J .

- 3D Chemical Similarity : Computational models (e.g., OmicsDI) suggest this compound’s 3D conformation may target enzymes inaccessible to planar analogs like Einecs 280-575-4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.